Cas no 257876-76-9 (3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride)

3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride is a high-purity organic compound widely used as a key intermediate in pharmaceutical synthesis and material science. Its biphenyl scaffold, functionalized with both an amino and carboxylic acid group, makes it a versatile building block for constructing complex molecules, particularly in drug discovery and agrochemical applications. The hydrochloride salt form enhances stability and solubility, facilitating handling and reactivity in various synthetic processes. This compound is valued for its consistent quality, precise structural configuration, and compatibility with coupling reactions, enabling efficient derivatization. Its well-defined chemical properties ensure reproducibility in research and industrial applications.
3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride structure
257876-76-9 structure
商品名:3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride
CAS番号:257876-76-9
MF:C13H12ClNO2
メガワット:249.692882537842
MDL:MFCD06739291
CID:3140122

3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride
    • 3'-AMINO-BIPHENYL-4-CARBOXYLIC ACID HCL
    • 3'-AMINO-BIPHENYL-4-CARBOXYLIC ACID HYDROCHLORIDE
    • MDL: MFCD06739291
    • インチ: 1S/C13H11NO2.ClH/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16;/h1-8H,14H2,(H,15,16);1H
    • InChIKey: LVPYSYKARFHQEW-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C1C=CC(=CC=1)C1C=CC=C(N)C=1.Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2

3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A335002-1g
3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride
257876-76-9 97%
1g
$399.0 2024-04-20
A2B Chem LLC
AX82371-100mg
3'-Aminobiphenyl-4-carboxylic acid hydrochloride
257876-76-9
100mg
$70.00 2024-04-20
Fluorochem
014355-1g
3'-Aminobiphenyl-4-carboxylic acidhydrochloride
257876-76-9
1g
£394.00 2022-03-01
abcr
AB286098-1 g
3'-Amino-biphenyl-4-carboxylic acid hydrochloride; .
257876-76-9
1g
€648.50 2023-04-26
abcr
AB286098-1g
3'-Amino-biphenyl-4-carboxylic acid hydrochloride; .
257876-76-9
1g
€648.50 2024-04-18
Crysdot LLC
CD12090931-1g
3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride
257876-76-9 97%
1g
$395 2024-07-24
Fluorochem
014355-250mg
3'-Aminobiphenyl-4-carboxylic acidhydrochloride
257876-76-9
250mg
£152.00 2022-03-01
Fluorochem
014355-2g
3'-Aminobiphenyl-4-carboxylic acidhydrochloride
257876-76-9
2g
£638.00 2022-03-01
A2B Chem LLC
AX82371-1g
3'-Aminobiphenyl-4-carboxylic acid hydrochloride
257876-76-9
1g
$420.00 2024-04-20

3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride 関連文献

3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochlorideに関する追加情報

Introduction to 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride (CAS No. 257876-76-9)

3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 257876-76-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the biphenyl derivative family, characterized by its unique structural motif of two phenyl rings connected through a central carbon-carbon bond. The presence of both an amino group and a carboxylic acid moiety, along with its hydrochloride salt form, enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structure of 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride is particularly noteworthy due to its potential applications in medicinal chemistry. The biphenyl core is a common scaffold in many biologically active compounds, often contributing to favorable pharmacokinetic properties such as improved metabolic stability and reduced toxicity. The amino group at the 3' position and the carboxylic acid at the 4' position provide multiple sites for further functionalization, allowing chemists to tailor the molecule for specific biological targets.

In recent years, there has been growing interest in biphenyl derivatives as pharmaceutical intermediates. These compounds have been explored in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The unique electronic and steric properties of biphenyl systems make them ideal candidates for modulating biological pathways at the molecular level. For instance, studies have demonstrated that biphenyl-based molecules can interact with enzymes and receptors in ways that exhibit potent biological activity.

One of the most compelling aspects of 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride is its role as a building block in drug discovery. The compound's ability to undergo various chemical transformations, such as coupling reactions with other heterocycles or aldehydes, makes it a versatile precursor for synthesizing novel pharmacophores. Researchers have leveraged its structure to develop molecules with enhanced binding affinity and selectivity for target proteins. This has led to several promising candidates entering preclinical development pipelines.

The hydrochloride salt form of this compound is particularly advantageous from a formulation perspective. Salting helps to improve solubility and stability, which are critical factors in pharmaceutical development. Enhanced solubility can lead to better bioavailability and more predictable pharmacokinetic profiles, while improved stability ensures that the compound remains effective throughout its shelf life. These attributes make 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride an attractive choice for both academic research and industrial applications.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have shown that biphenyl derivatives can adopt multiple conformations depending on their environment, which can influence their interactions with biological targets. By integrating experimental data with computational predictions, researchers can more accurately predict the behavior of 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride in biological systems. This approach has accelerated the discovery process by allowing for rapid screening of thousands of potential derivatives.

The synthesis of 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride involves several key steps that highlight modern synthetic methodologies. Traditional approaches often rely on multi-step sequences involving cross-coupling reactions and protecting group strategies. However, recent innovations have enabled more streamlined synthetic routes, reducing the number of steps while maintaining high yields and purity. These improvements are crucial for cost-effective production and scalability in pharmaceutical manufacturing.

In addition to its synthetic utility, 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride has been explored in various biochemical assays as a tool compound. Its structural features allow it to serve as a substrate or inhibitor in enzyme-linked immunosorbent assays (ELISAs) and other high-throughput screening platforms. Such applications are vital for identifying new drug candidates by testing their interactions with biological targets under controlled conditions.

The future prospects for 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride are promising, given its versatility and relevance in drug discovery. As research continues to uncover new biological pathways and therapeutic targets, compounds like this one will remain indispensable tools for medicinal chemists. The ongoing development of innovative synthetic techniques and computational methods will further enhance their utility, ensuring their continued contribution to advancing healthcare solutions.

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Amadis Chemical Company Limited
(CAS:257876-76-9)3'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride
A1151363
清らかである:99%
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価格 ($):359.0